molecular formula C25H36O6 B12784720 Pregn-4-en-3-one, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)- CAS No. 6424-28-8

Pregn-4-en-3-one, 20,21-bis(acetyloxy)-17-hydroxy-, (20R)-

Cat. No.: B12784720
CAS No.: 6424-28-8
M. Wt: 432.5 g/mol
InChI Key: DTAHVNJOQVGRGJ-VZLOEOTNSA-N
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Description

. This compound is a derivative of pregnane, a steroid with significant biological activity. It is characterized by its molecular formula C25H36O6 and a molecular weight of 432.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate involves multiple steps, starting from a suitable steroid precursor. The key steps typically include hydroxylation at specific positions followed by acetylation to protect the hydroxyl groups. The reaction conditions often involve the use of strong oxidizing agents for hydroxylation and acetic anhydride for acetylation under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate involves its interaction with specific molecular targets such as steroid receptors. It modulates the activity of these receptors, influencing various biological pathways related to hormone regulation and metabolism. The compound’s effects are mediated through binding to receptor sites, altering gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17,20,21-trihydroxypregn-4-en-3-one 20,21-diacetate is unique due to its specific hydroxylation and acetylation pattern, which imparts distinct biological properties. Its ability to modulate steroid receptors and influence hormone-related pathways sets it apart from other similar compounds .

Properties

CAS No.

6424-28-8

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[(2R)-2-acetyloxy-2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C25H36O6/c1-15(26)30-14-22(31-16(2)27)25(29)12-9-21-19-6-5-17-13-18(28)7-10-23(17,3)20(19)8-11-24(21,25)4/h13,19-22,29H,5-12,14H2,1-4H3/t19-,20+,21+,22-,23+,24+,25+/m1/s1

InChI Key

DTAHVNJOQVGRGJ-VZLOEOTNSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OC(=O)C

Canonical SMILES

CC(=O)OCC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OC(=O)C

Origin of Product

United States

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